molecular formula C19H21N3O2 B12396285 NS2B/NS3-IN-3

NS2B/NS3-IN-3

Cat. No.: B12396285
M. Wt: 323.4 g/mol
InChI Key: WTTOXJPIYYZQSP-UHFFFAOYSA-N
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Description

NS2B/NS3-IN-3 is a compound that acts as an inhibitor of the NS2B/NS3 protease, which is a serine protease found in flaviviruses such as dengue virus and zika virus. This protease plays a crucial role in the viral replication process and in evading the host’s innate immune response . The inhibition of NS2B/NS3 protease is considered a promising therapeutic strategy for treating infections caused by these viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS2B/NS3-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

NS2B/NS3-IN-3 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

NS2B/NS3-IN-3 exerts its effects by binding to the active site of the NS2B/NS3 protease, thereby inhibiting its enzymatic activity. This prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The compound interacts with key amino acid residues in the protease, blocking its catalytic function and disrupting the viral life cycle .

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

6-(furan-3-yl)-N-(piperidin-4-ylmethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C19H21N3O2/c23-19(21-11-13-3-6-20-7-4-13)18-10-15-2-1-14(9-17(15)22-18)16-5-8-24-12-16/h1-2,5,8-10,12-13,20,22H,3-4,6-7,11H2,(H,21,23)

InChI Key

WTTOXJPIYYZQSP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC(=O)C2=CC3=C(N2)C=C(C=C3)C4=COC=C4

Origin of Product

United States

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